molecular formula C5H6N2 B048319 2-Methylpyrazine CAS No. 109-08-0

2-Methylpyrazine

Cat. No.: B048319
CAS No.: 109-08-0
M. Wt: 94.11 g/mol
InChI Key: CAWHJQAVHZEVTJ-UHFFFAOYSA-N
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Description

2-Methylpyrazine is an organic compound with the molecular formula C₅H₆N₂. It is a colorless to pale yellow liquid with a nutty, roasted aroma. This compound is a member of the pyrazine family, which are heterocyclic aromatic organic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 4. This compound is naturally found in various foods such as coffee, roasted nuts, and cocoa, contributing to their characteristic flavors .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylpyrazine can be synthesized through several methods:

Industrial Production Methods

In industrial settings, this compound is typically produced through the catalytic dehydrogenation of 2-methylpiperazine or the condensation of methylglyoxal with ethylenediamine. These methods are preferred due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Methylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

2-Methylpyrazine can be compared with other similar compounds in the pyrazine family:

This compound is unique due to its specific aroma profile and its role as an intermediate in the synthesis of important pharmaceuticals .

Properties

IUPAC Name

2-methylpyrazine
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InChI

InChI=1S/C5H6N2/c1-5-4-6-2-3-7-5/h2-4H,1H3
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InChI Key

CAWHJQAVHZEVTJ-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1
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Molecular Formula

C5H6N2
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DSSTOX Substance ID

DTXSID4047620
Record name 2-Methylpyrazine
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Molecular Weight

94.11 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS], Liquid, colourless to slightly yellow liquid with a nutty, cocoa-like odour
Record name 2-Methylpyrazine
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Boiling Point

135.00 °C. @ 761.00 mm Hg
Record name Methylpyrazine
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Solubility

1000 mg/mL at 20 °C, soluble in water and oils, miscible at room temperature (in ethanol)
Record name Methylpyrazine
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Density

1.007-1.033
Record name 2-Methylpyrazine
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CAS No.

109-08-0
Record name Methylpyrazine
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Melting Point

-29 °C
Record name Methylpyrazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-methylpyrazine?

A1: this compound has a molecular formula of C5H6N2 and a molecular weight of 94.11 g/mol.

Q2: Are there any spectroscopic data available to characterize this compound?

A2: Yes, studies have utilized various spectroscopic techniques to characterize this compound. Infrared and Raman spectroscopy have been used to analyze its vibrational modes, providing information about its molecular structure and interactions. [] Additionally, vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy has been employed to determine its adiabatic ionization energy and study the conformational preference of the methyl group. []

Q3: How does this compound behave under thermal stress?

A3: Thermal analysis of this compound-containing coordination polymers reveals its tendency to dissociate upon heating. For instance, compounds like [CdX2(this compound)2]n (where X represents Cl, Br, or I) undergo transformation upon heating, losing this compound ligands and forming ligand-deficient compounds. []

Q4: What is the role of this compound in coordination polymers for catalytic applications?

A4: this compound acts as a bridging ligand in various coordination polymers, influencing their structure and properties. Research indicates that these coordination polymers, containing metals like cadmium, exhibit luminescence properties, with emissions ranging from blue to orange depending on the halide and the metal/ligand ratio. [] This suggests potential applications in areas like sensing and optoelectronics.

Q5: Can this compound be synthesized through catalytic processes?

A5: Yes, several studies have explored the catalytic synthesis of this compound. One approach involves the cyclo-dehydrogenation of ethylenediamine with propylene glycol using metal oxide-modified ZnO/SiO2 catalysts. [] Additionally, researchers have investigated the use of Zn-Cr-O catalysts for synthesizing this compound from crude glycerol, a by-product of biodiesel production. []

Q6: Have computational methods been used to study this compound?

A6: Yes, computational chemistry plays a role in understanding the properties and behavior of this compound. For example, quantum chemical calculations have been employed to predict vibrational frequencies and Franck-Condon factors, aiding in the interpretation of VUV-MATI spectra and determining the structure of the this compound cation. []

Q7: How do structural modifications of pyrazine derivatives affect their properties?

A7: Research suggests that the addition of methyl groups to the pyrazine ring influences the thermodynamic inhibitory effect on clathrate hydrate formation in methane-water systems. The inhibition strength follows the order: this compound > 2,3-dimethylpyrazine > 2,3,5-trimethylpyrazine, aligning with the number of methyl groups present. []

Q8: Is there any information available regarding the environmental impact of this compound?

A9: While specific information on the environmental impact of this compound is limited within the provided research, some studies offer insights. Research on the interactions between food phenolics and aromatic flavors, including this compound, can provide information relevant to its fate in biological systems. Understanding these interactions might offer clues about its degradation pathways and potential environmental impact. []

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